4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone typically involves the reaction of 3,4-dimethylcyclohex-2-enone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . The dioxolane ring and cyclohexenone moiety play crucial roles in its activity .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Similar in structure but differs in the presence of a hydroxymethyl group.
4-(1,3-Dioxolan-2-yl)-3,4-dimethyl-2-cyclohexen-1-one: A closely related compound with slight structural variations.
Uniqueness
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone is unique due to its specific substitution pattern and the presence of both a dioxolane ring and a cyclohexenone moiety . This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
54710-16-6 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-3,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O3/c1-8-7-9(12)3-4-11(8,2)10-13-5-6-14-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
VRMKWKXBLAKJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CCC1(C)C2OCCO2 |
Origin of Product |
United States |
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